Trimethyl 1-(chloroisopropoxy)silane
Description
Trimethyl 1-(chloroisopropoxy)silane is an organosilicon compound characterized by a trimethylsilyl group bonded to a chloroisopropoxy moiety. The chloroisopropoxy substituent may influence its hydrolytic stability, reactivity with nucleophiles, and thermal behavior compared to analogous silanes. Further research is required to confirm its exact properties and industrial uses.
Properties
CAS No. |
18171-12-5 |
|---|---|
Molecular Formula |
C6H15ClOSi |
Molecular Weight |
166.72 g/mol |
IUPAC Name |
1-chloropropan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C6H15ClOSi/c1-6(5-7)8-9(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
XCWTZWMRGUUKJO-UHFFFAOYSA-N |
SMILES |
CC(CCl)O[Si](C)(C)C |
Canonical SMILES |
CC(CCl)O[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Trimethyl 1-(chloroisopropoxy)silane belongs to a broader class of organosilicon derivatives. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Differences
Substituent Effects :
- The chloroisopropoxy group in the target compound introduces both chlorine (electrophilic) and a branched alkoxy chain, which may slow hydrolysis compared to linear ethoxy groups in triethoxy silane . This contrasts with Hexamethyldisiloxane, which lacks reactive halogens and is highly stable .
- Fluorine vs. Chlorine : The trifluoromethyl group in (Trifluoromethyl)trimethylsilane increases thermal and chemical stability, whereas chlorine in the target compound likely enhances electrophilicity, making it more reactive in substitution reactions .
Applications :
- Hexamethyldisiloxane is a commercial workhorse in silicone production, while the target compound’s chlorine atom suggests specialized uses, such as in polymer crosslinking or pharmaceutical intermediates.
- Triethoxy silane’s ethoxy groups facilitate hydrolysis for surface modification, whereas the bulkier isopropoxy group in the target compound might reduce moisture sensitivity .
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